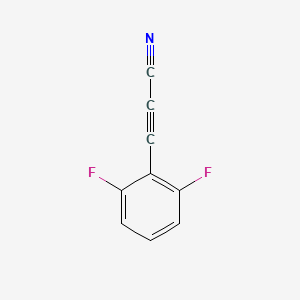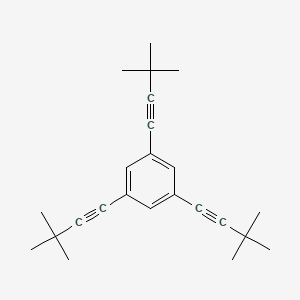
2-Propynenitrile, 3-(2,6-difluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propynenitrile, 3-(2,6-difluorophenyl)- is an organic compound with the molecular formula C₉H₃F₂N It is characterized by the presence of a propynenitrile group attached to a difluorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynenitrile, 3-(2,6-difluorophenyl)- typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and is known for its mild reaction conditions and functional group tolerance . The reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2-Propynenitrile, 3-(2,6-difluorophenyl)- may involve similar coupling reactions on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propynenitrile, 3-(2,6-difluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Propynenitrile, 3-(2,6-difluorophenyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Propynenitrile, 3-(2,6-difluorophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Propynenitrile, 3-fluoro-: Similar structure but with a single fluorine atom.
2-Propenenitrile: Lacks the difluorophenyl group.
Uniqueness
2-Propynenitrile, 3-(2,6-difluorophenyl)- is unique due to the presence of the difluorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
904684-28-2 |
|---|---|
Fórmula molecular |
C9H3F2N |
Peso molecular |
163.12 g/mol |
Nombre IUPAC |
3-(2,6-difluorophenyl)prop-2-ynenitrile |
InChI |
InChI=1S/C9H3F2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H |
Clave InChI |
MHTSAQXWVFCJBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C#CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)




![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)


![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)



